Cas no 1261963-11-4 (4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid)

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid is a fluorinated nitrobenzoic acid derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a fluoro-hydroxyphenyl group and a nitrobenzoic acid moiety, makes it a valuable intermediate for synthesizing more complex compounds. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (hydroxy) groups enhances its reactivity in selective organic transformations. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its balanced polarity and potential for hydrogen bonding. Its high purity and stability under standard conditions further support its utility in laboratory-scale synthesis and exploratory studies.
4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid structure
1261963-11-4 structure
Product Name:4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid
CAS No:1261963-11-4
MF:C13H8FNO5
MW:277.204727172852
MDL:MFCD18319781
CID:2766348
PubChem ID:53225699
Update Time:2025-08-02

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid, 95%
    • 1261963-11-4
    • 4-(4-FLUORO-2-HYDROXYPHENYL)-2-NITROBENZOIC ACID
    • DTXSID60689431
    • 4'-Fluoro-2'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
    • MFCD18319781
    • 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid
    • MDL: MFCD18319781
    • Inchi: 1S/C13H8FNO5/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(5-7)15(19)20/h1-6,16H,(H,17,18)
    • InChI Key: QWKLFPAVOFZTGI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)O)C1C=CC(C(=O)O)=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 277.03865052Da
  • Monoisotopic Mass: 277.03865052Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 103Ų

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB326861-5 g
4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid, 95%; .
1261963-11-4 95%
5g
€1159.00 2023-04-26
abcr
AB326861-5g
4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid, 95%; .
1261963-11-4 95%
5g
€1159.00 2024-06-08

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261963-11-4)
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:17
Price ($):687.0
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Additional information on 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid

Introduction to 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid (CAS No. 1261963-11-4)

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid (CAS No. 1261963-11-4) is a multifaceted compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development, particularly in the areas of anti-inflammatory and anticancer therapies. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent research findings.

Chemical Properties

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid is a white to off-white crystalline solid with a molecular formula of C13H9FO4N. The molecular weight of this compound is approximately 268.21 g/mol. It is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. The presence of the fluoro and hydroxy groups on the phenyl ring, along with the nitro group on the benzoic acid moiety, imparts unique chemical and physical properties to this compound.

The fluoro substituent enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. The hydroxy group can participate in hydrogen bonding interactions, which may influence the compound's binding affinity to biological targets. The nitro group is known for its strong electron-withdrawing effect, which can affect the electronic properties of the molecule and potentially enhance its reactivity or stability.

Synthesis Methods

The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid has been reported using various methodologies. One common approach involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds via a nucleophilic addition followed by an elimination step to form the desired product. Another method involves the condensation of 4-fluoro-2-hydroxybenzaldehyde with 2-nitrobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).

In recent years, green chemistry principles have been increasingly applied to the synthesis of pharmaceutical compounds to reduce environmental impact and improve sustainability. For example, microwave-assisted synthesis has been explored as a rapid and efficient method for preparing 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid. This approach not only reduces reaction times but also minimizes solvent usage and waste generation.

Pharmacological Applications

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid has shown promising pharmacological activities in several preclinical studies. One area of significant interest is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect may be attributed to its ability to modulate nuclear factor-kappa B (NF-κB) signaling pathways.

Beyond its anti-inflammatory properties, 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid has also been investigated for its anticancer potential. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism underlying this anticancer activity is not fully understood but may involve the activation of caspase-dependent apoptotic pathways and the inhibition of cell cycle progression.

Clinical Trials and Future Directions

The promising preclinical results have led to increased interest in advancing 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid into clinical trials. Several Phase I and Phase II trials are currently underway to evaluate its safety and efficacy in treating inflammatory diseases and cancer. These trials are crucial for determining optimal dosing regimens, identifying potential side effects, and assessing the compound's therapeutic window.

In addition to clinical trials, ongoing research is focused on optimizing the pharmacokinetic properties of 4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid. Strategies such as prodrug design and nanoparticle formulations are being explored to enhance its bioavailability and reduce systemic toxicity. These advancements could significantly improve the therapeutic outcomes for patients.

Conclusion

4-(4-Fluoro-2-hydroxyphenyl)-2-nitrobenzoic acid (CAS No. 1261963-11-4) is a versatile compound with a range of potential applications in pharmaceutical research. Its unique chemical structure confers desirable properties such as enhanced lipophilicity and reactivity, making it an attractive candidate for drug development. Preclinical studies have demonstrated its anti-inflammatory and anticancer activities, paving the way for further clinical investigation. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1261963-11-4)
A1170624
Purity:99%
Quantity:5g
Price ($):687.0
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